molecular formula C18H16N4O4 B13895922 (3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine

(3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine

Cat. No.: B13895922
M. Wt: 352.3 g/mol
InChI Key: QIVZFPOFNDUWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-4-(3-methyl-4-nitrophenoxy)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(3-methyl-4-nitrophenoxy)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-methoxyphenyl and 3-methyl-4-nitrophenoxy groups can be carried out through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(3-methyl-4-nitrophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a methoxybenzaldehyde, while reduction of the nitro group would yield an aniline derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(3-methyl-4-nitrophenoxy)pyrimidin-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-4-phenoxypyrimidin-2-amine: Lacks the nitro and methyl groups, potentially altering its biological activity.

    N-(3-methylphenyl)-4-(3-methyl-4-nitrophenoxy)pyrimidin-2-amine: Similar structure but with different substitution patterns on the aromatic rings.

Uniqueness

N-(3-methoxyphenyl)-4-(3-methyl-4-nitrophenoxy)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can create a unique electronic environment, affecting how the compound interacts with biological targets.

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(3-methyl-4-nitrophenoxy)pyrimidin-2-amine

InChI

InChI=1S/C18H16N4O4/c1-12-10-15(6-7-16(12)22(23)24)26-17-8-9-19-18(21-17)20-13-4-3-5-14(11-13)25-2/h3-11H,1-2H3,(H,19,20,21)

InChI Key

QIVZFPOFNDUWCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC(=NC=C2)NC3=CC(=CC=C3)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.